3-Fluoro-4-(trifluoromethyl)phenylurea
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6F4N2O |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
[3-fluoro-4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6F4N2O/c9-6-3-4(14-7(13)15)1-2-5(6)8(10,11)12/h1-3H,(H3,13,14,15) |
InChI Key |
CRRUSBWUHITQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)F)C(F)(F)F |
Origin of Product |
United States |
Reactivity, Chemical Transformations, and Degradation Pathways of Phenylureas
Hydrolytic Stability and Mechanistic Insights
The hydrolysis of the urea (B33335) linkage is a primary pathway for the abiotic degradation of phenylurea compounds in aqueous environments. This process involves the cleavage of the amide bond, leading to the formation of corresponding anilines and other byproducts.
The hydrolysis of phenylureas is highly dependent on pH and temperature. researchgate.net Generally, these compounds are stable in neutral to moderately acidic conditions (pH 4-10) but degrade more rapidly under strongly acidic or alkaline conditions. oup.comresearchgate.net
Acid-Catalyzed Hydrolysis: In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen of the urea group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This process typically follows an addition-elimination mechanism. researchgate.net The rate of acid hydrolysis can, however, decrease at very high acid concentrations due to reduced water activity. researchgate.net
Base-Catalyzed Hydrolysis: Under alkaline conditions, hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. rsc.org In the pH range of 12 to 14, a leveling of the rate-pH curve is often observed, which suggests the formation of an unreactive conjugate base of the phenylurea through dissociation at the aryl-NH group. rsc.org
The kinetics of hydrolysis for phenylureas generally follow first-order behavior. The presence of electron-withdrawing groups, such as the trifluoromethyl group in 3-Fluoro-4-(trifluoromethyl)phenylurea, is expected to increase the rate of hydrolysis by making the carbonyl carbon more electron-deficient and thus a better target for nucleophiles. Bifunctional buffers like phosphates and carbonates can also act as efficient catalysts for the hydrolysis reaction. researchgate.net
Table 1: Effect of pH on the Hydrolysis of Representative Phenylurea Compounds
| Phenylurea Compound | Condition | Rate Constant / Half-life | Reference Compound |
| Diuron | Acidic (pH < 3) | Increased degradation rate | Yes |
| Diuron | Neutral (pH 5-9) | Negligible hydrolysis at 25°C | Yes |
| Diuron | Alkaline (pH > 12) | Increased degradation rate | Yes |
| Isoproturon | Acidic (0.9 M H₂SO₄, 80°C) | Follows first-order kinetics | Yes |
The hydrolysis of a phenylurea proceeds through a stepwise mechanism. The initial and rate-limiting step is the cleavage of the urea bond to form a phenylisocyanate intermediate and an amine. researchgate.net In the specific case of this compound, this would yield 3-fluoro-4-(trifluoromethyl)phenylisocyanate.
This isocyanate intermediate is highly reactive and unstable in aqueous media. It rapidly undergoes hydrolysis (reaction with water) to form a transient carbamic acid, which is also unstable and quickly decarboxylates (loses CO₂) to yield the corresponding aniline (B41778). nih.govresearchgate.net For the target compound, the final, stable degradation product is 3-fluoro-4-(trifluoromethyl)aniline. nih.govresearchgate.netresearchgate.net
Phenylurea + H₂O → Phenylisocyanate + Amine
Phenylisocyanate + H₂O → Carbamic Acid
Carbamic Acid → Aniline + CO₂
Microbial degradation can introduce alternative pathways, such as successive N-dealkylation for N,N-dimethyl substituted phenylureas, prior to the final hydrolysis of the urea linkage to the aniline. oup.comnih.gov However, for an unsubstituted phenylurea like this compound, direct hydrolysis to the aniline is the primary chemical degradation route.
Table 2: Primary Hydrolytic Degradation Products of this compound
| Precursor Compound | Intermediate Product | Final Degradation Product |
| This compound | 3-Fluoro-4-(trifluoromethyl)phenylisocyanate | 3-Fluoro-4-(trifluoromethyl)aniline |
Oxidative and Reductive Transformation Pathways
Phenylurea compounds can be degraded through advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (HO•) and sulfate radicals (SO₄•⁻). nih.govresearchgate.net These radicals can attack the phenylurea molecule at multiple sites, including the aromatic ring and the urea side chain, leading to hydroxylation, dehalogenation, and eventual mineralization to CO₂, water, and inorganic ions. nih.gov Common AOPs include ozonation, UV/H₂O₂, UV/persulfate, and photocatalysis with TiO₂. nih.govnih.gov The efficiency of these processes depends on the specific phenylurea structure; for instance, ozonation is more effective for fenuron than for chlorinated phenylureas like diuron. nih.gov
Under anoxic conditions, such as in some sediments, reductive transformation pathways may become relevant. For halogenated phenylureas, this can include reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. oup.com While less common than oxidation, this pathway could potentially affect the C-F bond in this compound under strongly reducing environments.
Photochemical and Radiolytic Degradation Processes in Aqueous Media
Phenylurea compounds are susceptible to photochemical degradation when exposed to sunlight in aqueous environments. nih.gov This degradation can occur through two main pathways:
Direct Photolysis: Absorption of UV light directly by the phenylurea molecule can lead to its excitation and subsequent decomposition.
Indirect Photodegradation: This is often the more significant pathway in natural waters. It involves the absorption of light by other substances in the water, known as photosensitizers (e.g., nitrates, nitrites, humic acids), which then generate reactive species (like hydroxyl radicals) that degrade the phenylurea compound. nih.govscilit.comresearchgate.net
The kinetics of photodegradation are influenced by the concentration of the sensitizer, the structure of the phenylurea, and the composition of the water matrix. nih.gov Heterogeneous photocatalysis, using semiconductor particles like zinc oxide (ZnO) or titanium dioxide (TiO₂) suspended in water and irradiated with sunlight, has also proven to be an effective method for degrading phenylureas. usv.ronih.gov The process generates electron-hole pairs that produce reactive oxygen species, leading to rapid degradation, with pseudo-first-order kinetics often observed. nih.gov
Derivatization Reactions and Functional Group Transformations for Research Purposes
For analytical research, particularly for analysis by gas chromatography (GC), phenylurea compounds often require derivatization. researchgate.net This is because the urea functional group contains active hydrogens and is often thermally labile, leading to poor chromatographic performance and decomposition at the high temperatures used in GC inlets. nih.govlibretexts.org
A common derivatization strategy is alkylation , where the active hydrogens on the urea nitrogens are replaced with alkyl groups. This is typically achieved by reacting the phenylurea with an alkylating agent, such as iodoethane or iodomethane, in the presence of a base like sodium hydride. researchgate.netnih.gov The resulting alkylated derivative is more volatile, more thermally stable, and exhibits better chromatographic behavior, allowing for sensitive and accurate quantification at trace levels. nih.gov This functional group transformation is crucial for monitoring these compounds in environmental and biological samples.
Molecular Interactions and Supramolecular Chemistry Involving Fluorinated Phenylureas
Role of Fluorine in Modulating Intermolecular Interactions
Fluorine's presence on the phenyl ring of 3-Fluoro-4-(trifluoromethyl)phenylurea introduces several key interaction motifs that dictate its self-assembly and recognition properties. These interactions, ranging from weak hydrogen bonds to electrostatic contacts, are critical in crystal engineering and the design of functional materials.
The C−H···F interaction is a subject of ongoing discussion, but its role as a structure-directing force in the crystal packing of organofluorine compounds is increasingly recognized. nih.govresearchgate.net In compounds containing fluorinated aromatic rings, the acidity of the aromatic C-H protons is enhanced, making them more effective hydrogen bond donors. acs.orgias.ac.in Consequently, the fluorine atoms, acting as weak hydrogen bond acceptors, can engage in these C-H···F interactions.
Studies on various fluorobenzenes have shown that C-H···F interactions play a similar structural role to the more conventional C-H···O and C-H···N hydrogen bonds. acs.orgias.ac.in The change in crystalline packing of aromatic compounds upon partial fluorination often points to the structure-directing capability of C–H⋯F–C interactions, which is attributed to a dominant electrostatic contribution. nih.govresearchgate.netscispace.com Analysis of the crystal structures of fluorinated N-(pyridin-4-yl)-N'-phenylureas reveals that short and strongly directional C−H···F−C interactions are prevalent and play an important role in the solid-state organization. figshare.com The C-H bond adjacent to a fluorine-substituted carbon can act as a donor for an intermolecular C-H···F hydrogen bond, influencing the association pattern of the benzene rings. nih.gov It has been demonstrated that the C-F group generally prefers to form C-H···F interactions over F···F contacts, highlighting a key difference in the crystal packing behavior of organic fluorine compared to heavier halogens. acs.orgias.ac.in
The energetic characteristics of C−H···F contacts, which have force constants roughly half those of traditional hydrogen bonds, lead to low vibrational frequencies. ed.ac.uk This deformability provides a stabilizing entropic contribution, which, in addition to enthalpic factors, helps explain the frequent occurrence of these interactions in crystal structures. ed.ac.uk
Interactions between fluorine atoms (F···F) in molecular crystals are another consequence of fluorination. These contacts are generally considered weak and their nature is complex, involving a balance of electrostatic and dispersion forces. nih.govacs.org Due to fluorine's high electronegativity and low polarizability, these interactions are distinct from the halogen bonds formed by heavier halogens like chlorine, bromine, and iodine. nih.govrsc.org
| Interaction Type | Typical Donor/Acceptor | Nature of Interaction | Influence on Crystal Packing |
|---|---|---|---|
| C-H...F | C-H (donor) / F (acceptor) | Weak hydrogen bond, primarily electrostatic. nih.govresearchgate.net | Structure-directing, influences molecular conformation and packing motifs. figshare.comnih.gov |
| F...F | F / F | Weak, complex balance of electrostatic and dispersion forces. nih.govmdpi.com | Contributes to overall packing, can lead to specific motifs like bilayers, but generally less directive than H-bonds. mdpi.comresearchgate.net |
| Phenyl-Perfluorophenyl (π-πF) | Electron-rich phenyl (π) / Electron-poor perfluorophenyl (πF) | Electrostatic (quadrupole-quadrupole), π-stacking. nih.govpolimi.it | Strongly directional, promotes alternating stacks, influences electronic properties. researchgate.net |
The interaction between an electron-rich phenyl ring and an electron-deficient (per)fluorinated phenyl ring, known as the phenyl-perfluorophenyl or polar-π interaction, is a powerful tool in supramolecular chemistry and crystal engineering. nih.govpolimi.it This interaction arises from the complementary electrostatic potentials of the two aromatic systems, leading to a strong and directional face-to-face stacking arrangement. researchgate.net In this compound, the fluorinated phenyl ring is electron-deficient, making it a prime candidate to engage in such interactions with other electron-rich aromatic systems.
This type of stacking has been shown to greatly influence the intermolecular arrangement in the crystals of N,N'-diarylurea compounds. researchgate.net The controlled, alternating arrangement of molecules driven by phenyl-perfluorophenyl interactions can create pathways for charge transport in organic materials. While traditional π-π stacking is often associated with hole transport, the unique electronic nature of the π-πF interaction can facilitate electron transport. This makes it a valuable strategy for designing n-type organic semiconductors. acs.org The ordered stacking induced by these interactions is crucial for optimizing charge carrier mobility, although factors like stacking disorder can suppress thermal transport properties. aps.org
Hydrogen Bonding Networks in Solution and Solid State
The urea (B33335) moiety is an exceptional hydrogen bonding unit, capable of acting as both a hydrogen bond donor (through the N-H groups) and an acceptor (through the carbonyl oxygen). This dual nature allows N,N'-diarylureas to form robust and predictable hydrogen-bonded networks, most commonly one-dimensional chains or tapes, in the solid state. researchgate.netnih.gov
In the context of this compound, the electron-withdrawing fluorine substituents on the phenyl ring increase the acidity of the N-H protons. This enhanced acidity strengthens their capacity as hydrogen bond donors. nih.gov Studies on related diarylurea-fluoride complexes show that fluoride (B91410) binding is stronger for electron-deficient urea ligands. researchgate.net In the solid state, the primary hydrogen bonding motif involves the N-H groups of one molecule forming hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to extended chains.
In solution, particularly in polar aprotic solvents like DMSO, the interaction with highly basic anions such as fluoride can lead to the deprotonation of the acidic N-H protons rather than the formation of a simple hydrogen-bond complex. nih.gov However, with less basic anions or in less competitive solvents, the urea functionality is a powerful tool for anion recognition through hydrogen bonding. dur.ac.uk The conformation of ureidopyrimidines in solution, a related class of compounds, is stabilized by an intramolecular hydrogen bond, which dictates the relative orientation of the urea N-H groups. mdpi.com
Influence of Fluorination on Molecular Recognition and Host-Guest Chemistry
Molecular recognition is driven by a combination of non-covalent interactions that lead to the selective binding of a "guest" molecule to a "host" receptor. nih.gov The structural features of this compound—specifically its potent hydrogen bonding capabilities and the presence of a fluorinated aromatic ring—make it an interesting component for designing systems for molecular recognition and host-guest chemistry.
The fluorinated phenyl group can participate in the aforementioned phenyl-perfluorophenyl interactions, allowing it to be selectively recognized by electron-rich aromatic guests. nih.gov Furthermore, the unique properties of fluorinated compounds, often described as "fluorous," can drive self-aggregation within a confined host cavity, providing a novel driving force for recognition. polimi.it The replacement of a hydroxyl group with a fluorine atom in a bioactive molecule can eliminate hydrogen bond donor ability, serving as a valuable probe to understand the importance of specific hydrogen bonds in ligand-receptor interactions. beilstein-journals.org
The urea group itself is a well-established motif for anion recognition, forming strong hydrogen bonds with various anions. researchgate.net By incorporating fluorinated substituents, the acidity of the N-H donors is tuned, potentially enhancing the strength and selectivity of anion binding. The development of synthetic hosts for fluorinated guests is challenging, but strategies that exploit the hydrophobic and lipophobic nature of fluorinated moieties are emerging. polimi.it The binding of fluoride can also be used to functionalize the interior of host capsules, thereby tuning their guest-binding properties. researchgate.net
Polymer-Compound Interactions and Miscibility in Amorphous Solid Dispersions
Amorphous solid dispersions (ASDs) are a key strategy for improving the bioavailability of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a polymer matrix in an amorphous state. nih.govnih.gov The physical stability of an ASD, which is its ability to resist crystallization, is critically dependent on the interactions between the drug and the polymer. acs.orgpharmaexcipients.com Strong intermolecular interactions, such as hydrogen bonds, are crucial for stabilizing the amorphous form and ensuring miscibility. pharmaexcipients.com
For a compound like this compound, the urea group's N-H and C=O functionalities can form strong hydrogen bonds with a variety of pharmaceutical polymers, such as those containing carbonyl, hydroxyl, or ether groups (e.g., PVP, HPMC, Soluplus®). pharmaexcipients.com The selection of a suitable polymer is paramount, as drug-polymer miscibility is highly dependent on the specific interactions formed. nih.gov
The presence of fluorine atoms provides an additional handle for both interaction and characterization. The fluorinated moieties can engage in specific interactions with the polymer. acs.org Furthermore, techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D 1H–19F Heteronuclear Correlation (HETCOR) experiments, can be used to probe the proximity and interactions between the fluorinated parts of the drug molecule and the polymer chains at an atomic level, providing direct evidence of miscibility and the nature of the stabilizing interactions. acs.orgpharmaexcipients.com
| Factor | Description | Relevance to this compound |
|---|---|---|
| Hydrogen Bonding | Interaction between H-bond donors (e.g., N-H) and acceptors (e.g., C=O) on the drug and polymer. pharmaexcipients.com | The urea moiety provides strong N-H donors and a C=O acceptor, enabling robust H-bonds with common pharmaceutical polymers. |
| Drug-Polymer Miscibility | The ability of the drug and polymer to mix at a molecular level to form a single amorphous phase. nih.gov | Strong H-bonds and other favorable interactions promote miscibility, which is essential for preventing crystallization and phase separation. |
| Fluorine-Specific Interactions | Interactions involving the C-F bonds of the drug with the polymer matrix. | Can contribute to overall miscibility and provides a unique spectroscopic probe (19F NMR) to study drug-polymer proximity. acs.org |
| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid transitions from a glassy to a rubbery state. A high Tg for the ASD indicates lower molecular mobility and better stability. nih.gov | Strong drug-polymer interactions typically lead to a single, composition-dependent Tg, indicating good miscibility and enhanced stability. |
Advanced Research Applications and Chemical Utility General Classes
Applications in Advanced Materials Science as Monomers or Components for Polymers
The field of materials science continually seeks novel monomers and components to construct polymers with enhanced properties. Phenylurea derivatives, particularly those containing fluorine, are of significant interest due to the unique characteristics they impart to polymeric structures. The presence of the urea (B33335) functional group allows for the formation of strong hydrogen bonds, which can significantly influence the macroscopic properties of a polymer, such as its mechanical strength and thermal stability.
While direct studies on the use of 3-Fluoro-4-(trifluoromethyl)phenylurea as a monomer are not extensively documented, the applications of its structural isomers provide strong evidence for its potential in polymer science. For instance, the positional isomer, 4-Fluoro-3-(trifluoromethyl)phenylurea, is recognized as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs) and other polymers. This suggests that this compound could similarly serve as a building block for creating highly ordered, porous materials with applications in gas storage, separation, and catalysis.
Furthermore, the general class of fluorinated polyurethanes represents an area where monomers like this compound could be highly valuable. nih.gov Fluorinated polyurethanes are known for their exceptional thermal stability, chemical resistance, and low surface energy. nih.gov The incorporation of the 3-fluoro-4-(trifluoromethyl)phenyl moiety into a polyurethane backbone could enhance these properties. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can also influence the reactivity of the urea group, potentially allowing for controlled polymerization kinetics. A novel method for synthesizing fluorinated polyurethanes without the use of toxic isocyanates has been developed, which could pave the way for safer production of these advanced materials. kobe-u.ac.jpeurekalert.org
The introduction of fluorinated side chains into polymers is a common strategy to modify their surface properties and microphase separation behavior. Research into carborane-containing fluorinated polyurethanes has demonstrated excellent chemical resistance and mechanical properties, even under harsh conditions. researchgate.net This highlights the potential for incorporating specialized monomers to achieve high-performance materials.
Table 1: Potential Applications of Fluorinated Phenylureas in Polymer Science
| Application Area | Potential Role of this compound | Desired Polymer Properties |
|---|---|---|
| Covalent Organic Frameworks (COFs) | Monomer or building block | High porosity, thermal stability, chemical resistance |
| High-Performance Polyurethanes | Component in the polymer backbone or as a side chain | Enhanced thermal stability, chemical inertness, low surface energy, controlled microphase separation |
| Specialty Coatings | Additive or co-monomer | Hydrophobicity, oleophobicity, durability |
Use as Chemical Probes and Ligands in Biological Systems for Mechanistic Studies
The specific arrangement of substituents on the phenyl ring of this compound makes it an attractive scaffold for the design of chemical probes and ligands for biological targets. The urea moiety is a well-known hydrogen bond donor and acceptor, enabling it to interact with the backbones and side chains of proteins. The fluorine and trifluoromethyl groups can modulate the binding affinity, selectivity, and pharmacokinetic properties of a molecule.
Research has shown that phenylurea derivatives with similar substitution patterns are biologically active. For example, compounds containing a 2-fluoro-4-(trifluoromethyl)phenylurea motif have been investigated as dual modulators of peroxisome proliferator-activated receptor δ (PPARδ) and soluble epoxide hydrolase (sEH). acs.org This work underscores the potential of this chemical scaffold to interact with specific biological targets and modulate their activity, making it a valuable tool for studying disease mechanisms.
The development of fluorescent probes for the detection of specific ions or molecules is another area where fluorinated aromatic compounds are utilized. For instance, fluorinated benzothiadiazole-based probes have been designed for the highly selective and sensitive detection of fluoride (B91410) ions. nih.gov While not a direct application of this compound, this demonstrates the principle of using fluorinated aromatics in the design of molecular sensors. The unique electronic environment of the phenyl ring in this compound could potentially be exploited to develop novel probes for various biological analytes.
Molecularly imprinted polymers (MIPs) have been prepared to recognize phenylurea herbicides, indicating that the phenylurea structure can be used as a template for creating specific binding sites. jlu.edu.cn This principle could be extended to create MIPs that selectively bind to this compound itself or to use it as a functional monomer in the imprinting process for other target molecules.
Table 2: Research Findings on Biologically Active Phenylurea Derivatives
| Compound/Motif | Biological Target/Application | Key Findings |
|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)phenylurea derivatives | Dual PPARδ/sEH modulators | Demonstrated potent and balanced activity on both targets, highlighting the importance of the substitution pattern for biological activity. acs.org |
| Fluorinated benzothiadiazole derivatives | Fluorescent probes for fluoride ion detection | Showed high selectivity and sensitivity, with a detectable response to fluoride ions. nih.gov |
Role in Catalysis and Organocatalysis Research
The urea functional group is a powerful hydrogen-bond donor, a property that has been extensively exploited in the field of organocatalysis. Urea and thiourea-based catalysts are known to activate electrophiles and stabilize transition states through hydrogen bonding interactions. The presence of electron-withdrawing groups on the phenyl rings of the urea catalyst enhances the acidity of the N-H protons, leading to stronger hydrogen bonds and, consequently, higher catalytic activity.
Given the presence of both a fluorine atom and a trifluoromethyl group, this compound is expected to be a more acidic urea derivative compared to unsubstituted phenylurea. This enhanced acidity makes it a promising candidate for use as an organocatalyst. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a structurally related compound with multiple trifluoromethyl groups, is a well-established and highly effective organocatalyst for a variety of organic transformations. researchgate.net This precedent strongly suggests that this compound could also function as an effective hydrogen-bond donor catalyst.
The development of hydrogen-bonding phase-transfer catalysis (HB-PTC) has opened up new avenues for asymmetric synthesis. nih.govd-nb.info Chiral bis-urea catalysts have been successfully employed in enantioselective fluorination reactions, demonstrating the ability of the urea moiety to control the reactivity and stereoselectivity of a reaction. nih.govorganic-chemistry.org While this compound itself is not chiral, it could be incorporated into more complex chiral catalyst scaffolds to fine-tune their electronic and steric properties.
The study of intramolecular hydrogen bonding involving organic fluorine has provided a deeper understanding of the non-covalent interactions that can influence molecular conformation and reactivity. mdpi.com The potential for the fluorine atom in this compound to participate in such interactions, either with the urea protons or with a substrate, could be a factor in its catalytic behavior.
Table 3: Principles of Urea-Based Organocatalysis
| Catalysis Concept | Role of the Urea Moiety | Influence of Fluoro and Trifluoromethyl Groups |
|---|---|---|
| Hydrogen-Bond Donation | Activation of electrophiles, stabilization of anionic transition states. | Increase the acidity of the N-H protons, leading to stronger hydrogen bonds and enhanced catalytic activity. |
| Phase-Transfer Catalysis | Solubilization of anionic reagents in organic solvents through hydrogen bonding. | Enhance the interaction with anions, potentially improving the efficiency of phase transfer. |
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-4-(trifluoromethyl)phenylurea, and how do reaction conditions influence yield?
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : NMR is critical for confirming fluorinated substituents. Peaks for -CF appear at δ -62 to -65 ppm, while the meta-fluoro group resonates at δ -110 to -115 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H] ion at m/z 263.07 (CHFNO) .
- HPLC-PDA : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>98%) .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Stability tests in DMSO at 25°C over 72 hours show <5% degradation via HPLC. Avoid basic aqueous conditions (pH >9), which hydrolyze the urea moiety to amines .
Advanced Research Questions
Q. How does the electronic effect of the 3-fluoro and 4-trifluoromethyl substituents influence the compound’s bioactivity or reactivity?
Q. What strategies resolve contradictions in reported biological activities of structurally similar phenylurea derivatives?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using:
- Dose-Response Curves : IC values in multiple cell lines (e.g., NSCLC A549 vs. H1299) .
- Kinetic Studies : Monitor time-dependent inhibition of target enzymes (e.g., Akt/GSK-3β pathway) via Western blotting .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC) to identify outlier results .
Q. How can environmental persistence and degradation pathways of this compound be evaluated?
Methodological Answer: Conduct accelerated degradation studies:
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; monitor by LC-MS for hydroxylated or defluorinated products .
- Soil Microcosm Experiments : Analyze half-life (t) under aerobic/anaerobic conditions. Phenylurea herbicides like fluometuron show t = 30–90 days, depending on microbial activity .
Q. What electrochemical methods are suitable for detecting trace amounts of this compound in complex matrices?
Methodological Answer: Differential Pulse Voltammetry (DPV) at glassy carbon electrodes detects oxidation peaks near +1.2 V (vs. Ag/AgCl). Optimize pH (6–7) to enhance signal stability. Limit of detection (LOD) reaches 0.1 µM in spiked soil extracts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
